REACTION_SMILES
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[CH3:37][CH2:38][N:39]([CH2:40][CH3:41])[CH2:42][CH3:43].[CH3:44][N:45]([CH3:46])[CH:47]=[O:48].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([O:7][c:8]2[cH:9][c:10]([C:14]([OH:15])=[O:16])[n:11][cH:12][cH:13]2)[cH:17][cH:18][cH:19]1.[OH2:49].[c:20]1([P:21]([c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)(=[O:30])[N:34]=[N+:22]=[N-:23])[cH:31][cH:32][cH:33][cH:35][cH:36]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([O:7][c:8]2[cH:9][c:10]([NH2:34])[n:11][cH:12][cH:13]2)[cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Oc2cccc([N+](=O)[O-])c2)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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Nc1cc(Oc2cccc([N+](=O)[O-])c2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |